Cyanine7 tetrazine

Description

Properties

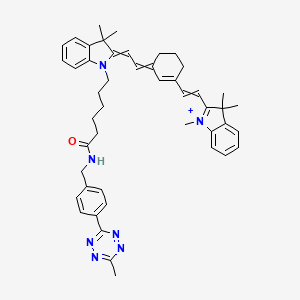

Molecular Formula |

C47H54ClN7O |

|---|---|

Molecular Weight |

768.45 |

IUPAC Name |

6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide |

InChI |

InChI=1S/C47H53N7O/c1-33-49-51-45(52-50-33)37-26-22-36(23-27-37)32-48-44(55)21-8-7-13-30-54-41-20-12-10-18-39(41)47(4,5)43(54)29-25-35-16-14-15-34(31-35)24-28-42-46(2,3)38-17-9-11-19-40(38)53(42)6/h9-12,17-20,22-29,31H,7-8,13-16,21,30,32H2,1-6H3/p+1 |

InChI Key |

OJZLXQNLXPBGPW-UHFFFAOYSA-O |

SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=CC=CC=C4C(C3=CC=C5CCCC(=C5)C=CC6=[N+](C7=CC=CC=C7C6(C)C)C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyanine7 tetrazine |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Bridging Near-Infrared Imaging and Bioorthogonal Chemistry

An In-Depth Technical Guide to Cyanine7 Tetrazine: Structure, Bioorthogonal Reactivity, and Applications

In the landscape of modern chemical biology and drug development, the ability to visualize and track molecules within living systems with high precision is paramount. Cyanine7 (Cy7) tetrazine emerges as a powerful molecular tool at the intersection of near-infrared (NIR) fluorescence imaging and bioorthogonal chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the underlying principles of its reactivity, offering field-proven insights for researchers, scientists, and professionals in drug development.

At its core, this compound is a conjugate molecule comprising two functionally critical moieties: a Cyanine7 fluorophore and a 1,2,4,5-tetrazine ring. The Cy7 component is a heptamethine cyanine dye renowned for its excitation and emission profiles in the NIR spectrum (approximately 750 nm and 773 nm, respectively).[1] This spectral window is highly advantageous for in vivo imaging, as it minimizes interference from tissue autofluorescence, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[1][2]

The tetrazine component is a unique six-membered aromatic ring containing four nitrogen atoms.[] Its electron-deficient nature makes it an exceptionally reactive diene in inverse-electron-demand Diels-Alder (IEDDA) reactions.[4][5] This reaction, often termed a "click chemistry" reaction, is characterized by its extraordinary speed, high selectivity, and biocompatibility, enabling the formation of stable covalent bonds within complex biological environments without interfering with native biochemical processes.[4][6][7]

PART 1: The Chemical Architecture of this compound

The functionality of this compound is a direct result of its hybrid chemical structure, which marries the spectral properties of a NIR dye with the bioorthogonal reactivity of a tetrazine.

Core Components:

-

The 1,2,4,5-Tetrazine Ring: This is the bioorthogonal reactive handle of the molecule. The four nitrogen atoms in the aromatic ring withdraw electron density, rendering it highly electron-poor. This electronic characteristic is the driving force for its rapid reaction with electron-rich dienophiles, such as strained alkenes.[][8] The stability and reactivity of the tetrazine ring can be modulated by the substituents attached to it.[8][9]

-

The Cyanine7 Fluorophore: Cy7 is a polymethine dye characterized by a long conjugated chain of carbons flanked by two nitrogen-containing heterocyclic groups (typically indolenine). This extensive π-conjugated system is responsible for its ability to absorb and emit light in the NIR region.[1] Cy7 conjugates are known for being bright, photostable, and pH-insensitive, making them robust reporters for imaging applications.[2]

-

The Linker: A linker moiety covalently connects the tetrazine ring to the Cy7 dye. The nature of this linker can vary between different commercial products, influencing properties such as solubility and steric accessibility. Often, a flexible polyethylene glycol (PEG) or a simple alkyl chain is used to ensure that both the fluorophore and the tetrazine can function without significant steric hindrance.

The precise molecular formula and weight can vary depending on the specific salt form and linker used by the manufacturer. Representative examples include C₄₇H₅₄N₇F₆OP (MW: 877.94) and C₄₄H₄₉N₇O₇S₂ (MW: 852.04).[1][2]

Structural Representation

Caption: Conceptual structure of this compound.

PART 2: Physicochemical and Spectral Properties

For any chemical probe, a thorough understanding of its physical and spectral properties is crucial for designing robust and reproducible experiments.

General Properties

| Property | Description | Source |

| Appearance | Dark colored solid | [1] |

| Molecular Weight | ~852 - 878 g/mol (Varies by derivative) | [1][2] |

| Solubility | Good solubility in organic solvents like DMF and DMSO. Water-soluble variants are also available. | [1][2] |

| Storage Conditions | Store at -20°C in the dark. Should be desiccated. Can be transported at room temperature for up to 3 weeks. | [1] |

| Quality Control | Typically verified by ¹H NMR and HPLC-MS (≥95% purity). | [1][] |

Spectral Characteristics

| Parameter | Value | Significance | Source |

| Excitation Maximum (λ_abs_) | ~750 nm | Wavelength of light for optimal excitation. | [1] |

| Emission Maximum (λ_em_) | ~773 nm | Wavelength of peak fluorescence emission. | [1] |

| Molar Extinction Coefficient (ε) | ~199,000 L·mol⁻¹·cm⁻¹ | A measure of how strongly the molecule absorbs light at the excitation maximum. A high value indicates a bright dye. | [1] |

| Quantum Yield | High | Efficient conversion of absorbed photons into emitted fluorescence. | [10] |

PART 3: Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction

The utility of this compound in bioconjugation hinges on its participation in one of the fastest known bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[5][11]

Causality Behind the Reaction Choice

The IEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), was first reported as a bioorthogonal tool in 2008.[4] Its selection for biological applications is deliberate and based on several key principles:

-

Exceptional Kinetics: The reaction is extremely rapid, with second-order rate constants that can exceed 10³ M⁻¹s⁻¹, allowing for efficient labeling at low, physiologically relevant concentrations.[7][12] This speed minimizes the required incubation time and the amount of labeling reagent.

-

Biocompatibility: The reaction proceeds readily in aqueous media, at neutral pH, and at room or physiological temperatures.[11] Critically, it does not require a cytotoxic metal catalyst, a major limitation of other click chemistry reactions.

-

High Selectivity: Tetrazines and strained alkenes are abiotic; they do not exist in biological systems. Consequently, they react selectively with each other without cross-reacting with endogenous functional groups like amines, thiols, or carboxylates.[6]

-

Irreversibility: The initial [4+2] cycloaddition is followed by a rapid, irreversible retro-Diels-Alder reaction that releases a molecule of dinitrogen gas (N₂). This step drives the reaction to completion and ensures the formation of a highly stable dihydropyridazine product.[7]

Reaction Workflow

The process involves two key steps:

-

A biomolecule of interest (e.g., an antibody, peptide, or small molecule) is first chemically modified with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative.[13]

-

The TCO-modified biomolecule is then treated with this compound. The IEDDA reaction proceeds rapidly, resulting in the stable, covalent attachment of the Cy7 fluorophore to the target biomolecule.[11]

Caption: Workflow for labeling with Cy7-Tetrazine.

PART 4: Synthesis and Practical Considerations

While end-users typically purchase pre-synthesized this compound, understanding its synthesis provides insight into its purity and stability.

Synthetic Challenges and Solutions

The synthesis of 1,2,4,5-tetrazines has historically presented challenges. The classic Pinner synthesis, for instance, requires harsh conditions, including the use of excess anhydrous hydrazine, which is not compatible with many functional groups present on complex molecules like fluorophores.[][14] This has historically limited the diversity of available tetrazine probes.[14]

To address these limitations, modern synthetic methods have been developed. These include:

-

Use of Stable Tetrazine Building Blocks: Strategies using precursors like 3,6-dichloro-1,2,4,5-tetrazine allow for the introduction of functional groups via nucleophilic substitution under milder conditions.[14]

-

Advanced Cascade Reactions: An elimination-Heck cascade reaction has been reported for the synthesis of alkenyl tetrazines, providing an efficient route to highly conjugated and fluorogenic probes.[14][15]

These advancements have been crucial for expanding the toolkit of tetrazine-based probes available for bioorthogonal applications.[15]

PART 5: Experimental Protocol - General Methodology for Protein Labeling

This protocol provides a self-validating framework for the covalent labeling of a trans-cyclooctene (TCO)-modified protein with this compound.

Objective: To covalently conjugate this compound to a TCO-functionalized protein for use in fluorescence-based downstream applications.

Materials:

-

TCO-modified protein (in a compatible buffer, e.g., PBS pH 7.4)

-

This compound (dissolved in DMSO to create a 1-10 mM stock solution)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Methodology:

-

Reagent Preparation:

-

Equilibrate the TCO-modified protein to room temperature.

-

Prepare a fresh stock solution of this compound in anhydrous DMSO. Causality: DMSO is a polar aprotic solvent that readily dissolves the probe and is generally well-tolerated in small amounts in aqueous reaction mixtures.

-

-

Stoichiometric Calculation:

-

Determine the molar concentrations of the protein and the this compound stock solution.

-

Calculate the volume of the tetrazine stock needed to achieve a desired molar excess (typically 3-10 equivalents relative to the protein). Expertise Insight: A slight molar excess of the tetrazine probe is used to drive the reaction to completion. However, a very large excess should be avoided to simplify the post-reaction purification process.

-

-

Conjugation Reaction:

-

Add the calculated volume of this compound stock solution to the protein solution.

-

Mix gently by pipetting or brief vortexing. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction at room temperature for 1-2 hours. The reaction is often complete in minutes, but a longer incubation ensures maximum labeling efficiency.[7] Protect the reaction from light to prevent photobleaching of the Cy7 dye.

-

-

Purification of the Conjugate:

-

Remove the unreacted, excess this compound probe from the labeled protein. This is a critical step to reduce background signal in imaging experiments.

-

Method A (Size-Exclusion Chromatography): Pass the reaction mixture through a desalting column (e.g., PD-10) equilibrated with PBS. The larger protein conjugate will elute in the void volume, while the small molecule dye will be retained.

-

Method B (Dialysis): Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against PBS at 4°C with several buffer changes over 24-48 hours.

-

-

Characterization and Validation:

-

Confirm successful conjugation using UV-Vis spectroscopy. The spectrum of the purified product should show two absorbance peaks: one for the protein (around 280 nm) and one for the Cy7 dye (around 750 nm).

-

Quantify the degree of labeling (DOL) by applying the Beer-Lambert law using the known extinction coefficients of the protein and the dye.

-

-

Storage:

-

Store the purified Cy7-labeled protein conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. Add a cryoprotectant like glycerol if freezing.

-

Conclusion

This compound stands as a testament to the power of chemical innovation in biological research. Its intelligently designed structure combines the best-in-class features of near-infrared fluorescence and bioorthogonal reactivity. The molecule's ability to undergo extremely rapid and selective IEDDA reactions under physiological conditions has made it an indispensable tool for in vivo imaging, targeted drug delivery, and the precise labeling of biomolecules in their native environment.[4][11][16] As research continues to push the boundaries of molecular imaging and therapy, the principles embodied by this compound will undoubtedly pave the way for the development of even more sophisticated and powerful chemical probes.

References

-

Al-Rawashdeh, B., Al-Smadi, M., Al-Bataineh, S., & Al-Zoubi, M. (2024). Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. PubMed. [Link]

-

Wang, H., et al. (2017). A Convenient In-Situ Synthesis of Alkenyl Tetrazines for Highly Fluorogenic Bioorthogonal Live-Cell Imaging Probes. PMC. [Link]

-

Devaraj, N. K., & Weissleder, R. (2011). Biomedical Applications of Tetrazine Cycloadditions. PMC. [Link]

-

Devaraj, N. K., et al. (2009). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. [Link]

-

Jiang, D., et al. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry. [Link]

-

ten Hoeve, W., et al. (2020). and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry. [Link]

-

Wikipedia. Bioorthogonal chemistry. [Link]

-

Mehl Research Group, Oregon State University. Bioorthogonal Ligations. [Link]

-

ResearchGate. (2020). (PDF) Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. [Link]

-

Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research. [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. Cy7-Tetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 8. Bioorthogonal Ligations | Mehl Research Group [mehl.biochem.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Cy7 tetrazine | AAT Bioquest [aatbio.com]

- 12. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TCO (trans-cyclooctene) Reagents for Bioconjugate Reactions | TCI AMERICA [tcichemicals.com]

- 14. A Convenient In-Situ Synthesis of Alkenyl Tetrazines for Highly Fluorogenic Bioorthogonal Live-Cell Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

Technical Whitepaper: Optimization of Stability and Reactivity for Cyanine7 Tetrazine

Executive Summary

Cyanine7 (Cy7) tetrazine represents a high-performance convergence of near-infrared (NIR) fluorophores with ultrafast bioorthogonal click chemistry. However, its utility is frequently compromised by its "dual-sensitivity" profile: the polymethine chain of Cy7 is susceptible to photo-oxidative cleavage, while the tetrazine moiety is vulnerable to nucleophilic degradation and thermal hydrolysis.

This technical guide moves beyond generic "store at -20°C" instructions. It provides a mechanistic understanding of why these reagents degrade and offers a field-proven protocol to maximize the signal-to-noise ratio in in vivo imaging and flow cytometry applications.

Physicochemical Profile & Critical Parameters[1][2][3]

To handle this reagent effectively, one must understand its fundamental properties. The extinction coefficient indicates high sensitivity, but the solubility profile dictates the necessary solvent strategy.

Table 1: Key Technical Specifications

| Parameter | Specification | Operational Implication |

| Molecular Weight | ~877.94 Da (varies by salt/counterion) | Confirm specific batch MW for precise molarity calculations. |

| Ex / Em Maxima | 750 nm / 773 nm | Requires NIR-compatible detectors; avoid 600-700nm channels. |

| Extinction Coefficient | ~199,000 - 240,000 M⁻¹cm⁻¹ | High molar absorptivity; trace degradation is visible. |

| Solubility | DMSO, DMF, DCM (High); Water (Low) | Unless sulfonated, pre-solubilize in organic solvent before aqueous dilution. |

| Reactivity | IEDDA (Inverse Electron Demand Diels-Alder) | Reacts specifically with TCO (Trans-cyclooctene).[1][2] |

| Appearance | Dark Green/Blue Solid | Loss of color indicates polymethine chain cleavage. |

Mechanisms of Instability: The "Dual Threat"

The storage challenge for Cyanine7 tetrazine arises from two distinct degradation vectors that require opposing mitigation strategies.

The Polymethine Vulnerability (Cy7)

The heptamethine chain (7 carbons) connecting the indole rings is electron-rich and prone to oxidative cleavage by singlet oxygen (

-

Mechanism: Light exposure generates reactive oxygen species (ROS) that attack the polyene chain, truncating it into non-fluorescent aldehydes (photobleaching) or shorter chain analogs (photoblueing).

-

Result: Loss of NIR signal; potential increase in background fluorescence in visible channels.

The Tetrazine Vulnerability

The tetrazine ring is thermodynamically unstable relative to its decomposition products.

-

Mechanism: While stable at neutral pH, tetrazines degrade rapidly in the presence of nucleophiles (e.g., thiols, primary amines at high pH) or under thermal stress, reverting to non-reactive nitriles or hydrazines.

-

Result: Loss of "click" reactivity. The dye remains fluorescent, but will not conjugate to the target.

Diagram 1: Reactivity vs. Degradation Pathways

This diagram contrasts the desired IEDDA reaction with the competing degradation pathways.

Caption: Desired IEDDA reaction (Blue) vs. competing degradation pathways (Red) affecting the polymethine chain and tetrazine ring.

Storage Guidelines: The Gold Standard

To preserve the integrity of both functional groups, strictly adhere to the following storage hierarchy.

Solid State (Lyophilized)

-

Temperature: -20°C is mandatory. -80°C is preferred for long-term (>6 months) storage.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. Oxygen is the primary enemy of the polymethine chain.

-

Container: Amber glass vials or foil-wrapped containers to prevent photobleaching.

-

Desiccation: Moisture facilitates hydrolysis. Always store with active desiccant packs.

Solution State (Stock)

CRITICAL WARNING: Do not store this compound in aqueous solution.

-

Solvent: Use Anhydrous DMSO or DMF. Water content >0.1% accelerates degradation.

-

Stability:

-

At Room Temp: Stable for < 24 hours.[3]

-

At -20°C: Stable for 1-2 weeks maximum.

-

Recommendation: Prepare stock solutions immediately prior to use ("Just-in-Time" preparation).

-

Operational Protocol: Reconstitution & Handling

This protocol ensures maximum reactivity and fluorescence yield.

Diagram 2: "Just-in-Time" Reconstitution Workflow

Standardized workflow to minimize moisture introduction and thermal shock.

Caption: Step-by-step workflow emphasizing thermal equilibration and anhydrous conditions to prevent condensation-induced hydrolysis.

Step-by-Step Methodology

-

Thermal Equilibration: Remove the vial from the freezer and let it sit at room temperature for 20 minutes before opening.

-

Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic solid, initiating immediate hydrolysis.

-

-

Solvent Selection: Add Anhydrous DMSO (Dimethyl sulfoxide) or DMF.

-

Note: Avoid alcohols (Ethanol/Methanol) for long-term stock as they can undergo nucleophilic addition to the polymethine chain over time.

-

-

Solubilization: Vortex gently until fully dissolved. The solution should be a deep, dark blue/green.

-

Target Concentration: 10 mM is standard for stock solutions.

-

-

Aqueous Dilution: Dilute the stock into your reaction buffer (e.g., PBS) only moments before the experiment.

-

Aggregation Alert: Cy7 is hydrophobic. In 100% aqueous buffer, it forms non-fluorescent H-aggregates. Ensure the final solution contains small amounts of organic co-solvent (e.g., 5% DMSO) or use a carrier protein (BSA) if compatible with the assay.

-

-

Reaction Conditions:

-

Avoid Bases: Do not use Triethylamine (TEA) or Pyridine. These accelerate tetrazine decomposition.

-

pH: Maintain pH 7.0 - 7.4. Avoid pH > 8.0.

-

Quality Control (Self-Validation)

Before committing valuable biological samples, validate the reagent integrity using these checks.

Visual Inspection (The "Quick Check")

-

Pass: Solution is dark blue/green.

-

Fail: Solution is pale blue, pink, or colorless.

-

Pink/Purple shift: Indicates formation of Cy5/Cy3 byproducts (chain truncation).[4]

-

Colorless: Complete oxidative destruction.

-

UV-Vis Ratio (The "Lab Standard")

Measure absorbance at the maximum (~750 nm) and the vibronic shoulder (~690 nm).

-

Protocol: Dilute a small aliquot in Methanol (not water, to avoid aggregation effects on spectra).

-

Metric: The ratio of

should be > 1.2. -

Interpretation: A decrease in this ratio often precedes total loss of fluorescence.

References

-

Blackman, M. L., et al. (2008). "Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity."[1] Journal of the American Chemical Society. [Link]

-

Schnermann, M. J. (2017). "Chemical biology: Organic dyes for deep bioimaging." Nature. (Discusses polymethine stability). [Link]

Sources

Advanced Technical Guide: Commercial Availability and Application of Cyanine7 Tetrazine

Topic: Commercial Sources and Availability of Cyanine7 Tetrazine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Convergence of NIR Imaging and Bioorthogonal Chemistry

The integration of Cyanine7 (Cy7) fluorophores with tetrazine moieties represents a pinnacle in bioorthogonal labeling strategies. For drug development professionals and imaging scientists, this combination solves two critical challenges: deep tissue penetration (via Near-Infrared fluorescence) and ultrafast, catalyst-free conjugation (via Inverse Electron Demand Diels-Alder, IEDDA, chemistry).

This guide provides a technical analysis of commercially available this compound derivatives, dissecting their chemical stability, solubility profiles, and procurement sources to empower precise experimental design.

Chemical Architecture & Selection Logic

Before selecting a commercial source, one must distinguish between the structural variants of both the fluorophore and the reactive headgroup. The choice is not merely about availability but about the physicochemical compatibility with your biological system.

The Fluorophore Core: Sulfo vs. Non-Sulfo

-

Cyanine7 (Non-sulfonated): Hydrophobic.[1] Requires organic co-solvents (DMSO, DMF) for labeling. Ideal for labeling small molecules, peptides in solid phase, or intracellular targets where membrane permeability is required before conjugation.

-

Sulfo-Cyanine7: Hydrophilic.[2] Contains sulfonate groups (

) that impart high water solubility.[3] This is the gold standard for labeling antibodies and fragile proteins in aqueous buffers (PBS) to prevent precipitation and preserve tertiary structure.

The Reactive Headgroup: H-Tetrazine vs. Methyltetrazine

Commercial vendors often list products simply as "Tetrazine," but the substituent on the tetrazine ring dictates kinetics and stability.

-

H-Tetrazine: Extremely fast kinetics (

) but lower stability. Prone to degradation in serum or prolonged storage. -

Methyltetrazine (Me-Tz): The industry standard for commercial shelf-stable reagents. It offers a balance of high stability and rapid kinetics (

), making it sufficient for most in vivo pre-targeting and in vitro labeling applications.

Decision Matrix: Selecting the Right Derivative

The following decision tree illustrates the logic for selecting the appropriate commercial variant based on your application.

Figure 1: Decision matrix for selecting the optimal this compound derivative based on target type and solvent compatibility.

Commercial Landscape and Availability

The following table synthesizes data from major global suppliers. Note that "Tetrazine" in product names often refers to Methyltetrazine or Phenyltetrazine derivatives to ensure shelf stability.

Table 1: Comparative Analysis of Commercial this compound Sources

| Supplier | Product Name | Solubility | Ex/Em (nm) | Application Focus |

| Lumiprobe | This compound | DMF, DMSO, DCM | 750/773 | General labeling, organic phase synthesis |

| Lumiprobe | Sulfo-Cyanine7 tetrazine | Water, PBS, DMF | 750/773 | Antibody/Protein labeling, in vivo imaging |

| BroadPharm | Cy7 Methyltetrazine | DMSO, DMF, MeOH | 753/775 | High stability, click chemistry |

| BroadPharm | Sulfo-Cy7 tetrazine | Water, DMSO | 750/773 | Aqueous bio-conjugation |

| Vector Labs | Cy7 Methyltetrazine | Water, DMSO, DMF | 753/775 | Low non-specific binding, high purity |

| Click Chem Tools | Cy7 Tetrazine | DMSO, DMF | 750/775 | Cost-effective scale-up |

Note: Spectral properties are solvent-dependent. Always verify specific batch Certificates of Analysis (CoA).

Technical Protocol: Antibody Labeling via IEDDA

This protocol describes the "Post-Labeling" or "Two-Step" method, where a target protein is first functionalized with Trans-Cyclooctene (TCO) and then reacted with Sulfo-Cy7 Tetrazine. This method prevents the fluorophore from being exposed to harsh initial activation conditions.

Mechanism of Action

The Inverse Electron Demand Diels-Alder (IEDDA) reaction between the tetrazine on the Cy7 dye and the TCO on the antibody releases nitrogen gas (

Figure 2: Mechanistic pathway of the IEDDA reaction between TCO-Antibody and Cy7-Tetrazine.

Step-by-Step Methodology

Materials:

-

TCO-labeled Antibody (purified, in PBS pH 7.4).

-

Sulfo-Cyanine7 Tetrazine (reconstituted in anhydrous DMSO to 10 mM).

-

Desalting Columns (e.g., Zeba Spin, 7K MWCO).

Procedure:

-

Stoichiometry Calculation: Calculate the molar excess of dye. For TCO-modified antibodies, a 1.5x to 2x molar excess of Cy7-Tetrazine relative to the TCO groups is recommended to ensure complete saturation.

-

Expert Insight: Unlike NHS-ester labeling which requires 10-20x excess, the high specificity of IEDDA allows for near-stoichiometric labeling, reducing purification burden and waste.

-

-

Reaction: Add the calculated volume of Sulfo-Cy7 Tetrazine to the TCO-Antibody solution.

-

Tip: Keep DMSO concentration < 10% to prevent protein denaturation.

-

-

Incubation: Incubate at Room Temperature for 30 minutes in the dark.

-

Note: The reaction is often complete within 10 minutes, but 30 minutes ensures saturation.

-

-

Quenching (Optional): Add excess free TCO (e.g., TCO-amine) to scavenge unreacted tetrazine if precise kinetics are being studied. Usually unnecessary if a desalting step follows.

-

Purification: Apply the reaction mixture to a pre-equilibrated desalting column to remove excess free dye.

-

Storage: Store the conjugate at 4°C (short term) or -20°C (long term with 50% glycerol).

Quality Control (Self-Validating the Protocol)

To ensure the protocol worked, calculate the Degree of Labeling (DOL) using UV-Vis spectroscopy.

- : Absorbance at 750 nm.[4][5][6]

-

: ~240,600

- : Correction Factor (typically 0.04 for Sulfo-Cy7).[4]

References

-

National Institutes of Health (NIH). Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals. PMC8537022. Retrieved from [Link]

-

Click Chemistry Tools. Tetrazines - General Information and Kinetics. Retrieved from [Link]

Sources

Engineering Fluorogenicity: A Master Guide to Cyanine7-Tetrazine Probes

Topic: Factors influencing the fluorogenicity of Cyanine7 tetrazine probes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of fluorogenic probes for the near-infrared (NIR) window is a critical frontier in bioorthogonal chemistry.[1][2] While green-emitting dyes (e.g., BODIPY, Fluorescein) rely on well-established Förster Resonance Energy Transfer (FRET) mechanisms for quenching, Cyanine7 (Cy7) presents a unique challenge. Its long emission wavelength (~770 nm) renders FRET inefficient due to poor spectral overlap with the tetrazine absorption (~530 nm). Consequently, high-contrast NIR probes must exploit alternative quantum mechanical phenomena: Through-Bond Energy Transfer (TBET) and the recently characterized Torsion-Induced Disaggregation (TIDA) . This guide dissects the structural and environmental factors governing these mechanisms to enable the rational design of "super-bright" NIR probes.

Part 1: The Mechanistic Basis of Quenching (The "Off" State)

To achieve a high signal-to-noise ratio (turn-on ratio), the probe must be non-fluorescent ("dark") in its native state. For Cy7-tetrazine conjugates, two competing mechanisms dominate.

Why FRET Fails

In classical designs, the tetrazine (Tz) acts as an energy acceptor. However, FRET efficiency (

-

Tetrazine Absorption:

-

Cy7 Emission:

-

Result: The overlap integral (

) is negligible. FRET-based Cy7 probes typically exhibit poor quenching (<10-fold turn-on).

The Dominant Mechanisms: TBET and TIDA

Successful Cy7 probes rely on contact quenching or electronic coupling that bypasses the need for spectral overlap.

-

Through-Bond Energy Transfer (TBET): Requires a rigid, conjugated linker (e.g., vinylene or direct attachment) allowing electron exchange (Dexter transfer) or orbital mixing between the Tz and Cy7.

-

Torsion-Induced Disaggregation (TIDA): This is the most potent mechanism for NIR dyes.

-

State A (Probe): The hydrophobic tetrazine moiety promotes the formation of non-fluorescent H-aggregates (face-to-face stacking) of the Cy7 dye in aqueous media.

-

State B (Product): Reaction with Trans-Cyclooctene (TCO) creates a bulky dihydropyridazine product. Steric hindrance forces the polymethine chain to twist (torsion), disrupting the H-aggregate and restoring the monomeric, fluorescent state.

-

Visualization: The TIDA Mechanism

The following diagram illustrates the transition from the dark aggregated state to the bright monomeric state.

Caption: The TIDA mechanism relies on the tetrazine moiety promoting non-fluorescent H-aggregation, which is disrupted upon reaction with TCO, restoring monomeric fluorescence.

Part 2: Structural Determinants of Fluorogenicity

The fluorogenicity of Cy7-tetrazine probes is not intrinsic; it is engineered. The following factors must be optimized.

Linker Length and Rigidity

The linker dictates the electronic communication between the dye and the quencher.

| Linker Type | Mechanism | Turn-On Ratio | Suitability for Cy7 |

| Alkyl Chain (Flexible) | FRET (Weak) | Low (< 5x) | Poor. Distance allows folding but prevents orbital mixing. |

| Phenyl/Aryl | TBET / PET | Moderate (10-50x) | Good. Allows electronic coupling if planar. |

| Vinylene / Direct | TBET / Contact | High (50-100x) | Excellent. Maximizes orbital overlap; facilitates H-aggregation. |

| Zero-Linker (TIDA) | Aggregation | Ultra-High (>100x) | Best. Direct attachment promotes stacking and steric disruption post-reaction. |

Tetrazine Electronics (LUMO Tuning)

The Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine determines its ability to accept an electron from the excited Cy7 (PET mechanism).

-

Electron-Withdrawing Groups (EWGs): Substituents like pyrimidines or pyridines lower the tetrazine LUMO, increasing the driving force for PET quenching (

). This creates a "darker" off-state. -

Electron-Donating Groups (EDGs): Methyl or amine substituents raise the LUMO, potentially reducing quenching efficiency unless the TIDA mechanism is dominant.

The "Face-to-Face" Configuration

For maximum quenching, the tetrazine ring should stack parallel to the cyanine polymethine chain. This is often achieved by attaching the tetrazine to the meso-position (central carbon) of the Cy7 chain or the indole nitrogen , rather than the peripheral sulfonate groups.

Part 3: Experimental Protocols

Protocol A: Synthesis and Purification Considerations

-

Challenge: Cy7 is prone to oxidation and photobleaching.

-

Solution: Perform all coupling reactions in the dark under inert atmosphere (Ar/N2).

-

Purification: Use neutral pH buffers during HPLC. Acidic conditions can degrade the vinyl ether linkage often used in Cy7 synthesis. Crucial: Do not mistake the H-aggregate peak (blue-shifted absorption) for an impurity; it is the active form of the probe.

Protocol B: Accurate Determination of Turn-On Ratio (Correcting for IFE)

High concentrations of probe required to observe quenching often lead to the Inner Filter Effect (IFE) , where the probe absorbs its own excitation or emission light, artificially lowering the signal.

Step-by-Step Workflow:

-

Measure Absorbance: Record UV-Vis spectrum of the probe at the concentration used for fluorescence (

at excitation -

Measure Fluorescence: Record the raw fluorescence intensity (

). -

Apply Correction Factor: Use the following equation to determine corrected fluorescence (

): -

Calculate Turn-On:

Visualization: Experimental Workflow

Caption: Workflow for validating Cy7-tetrazine probes. Aggregation verification (Step 2) is the critical checkpoint for TIDA-based probes.

Part 4: Troubleshooting & Optimization

False Turn-On (Albumin Binding)

Problem: In vivo, Cy7 probes often bind to serum albumin (HSA/BSA), which disrupts H-aggregates and turns on fluorescence without TCO. Solution:

-

PEGylation: Add polyethylene glycol (PEG) chains to the indole rings to reduce non-specific protein binding.

-

Zwitterionic Design: Balance the charge (net neutral) to minimize hydrophobic interaction with albumin pockets.

Slow Kinetics

Problem: The probe is dark but reacts slowly with TCO. Cause: The "folded" conformation that causes quenching might sterically shield the tetrazine from the incoming TCO. Solution: Use TCO-amine or smaller strained alkenes (e.g., cyclopropenes) if sterics are the issue, or switch to a less sterically hindered tetrazine (e.g., H-tetrazine vs. Methyl-tetrazine), though this trades off stability.

References

-

Bioorthogonally activatable cyanine dye with torsion-induced disaggregation for in vivo tumor imaging. Source: Nature Communications (2022).[3] URL:[Link] Significance: Defines the TIDA mechanism specifically for Cy7-tetrazine probes.

-

A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state. Source: Materials Chemistry Frontiers (2021). URL:[Link] Significance: Explains the "Energy Transfer to a Dark State" (ETDS) theory relevant to contact quenching.

-

Tetrazine-Based Bioorthogonal Fluorogenic Probes. Source: Accounts of Chemical Research (2019). URL:[Link] Significance:[4][5][6][7][8] Comprehensive review of TBET and FRET mechanisms in tetrazine probes.

-

Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine. Source: Chemical & Biomedical Imaging (2024).[3][4][8] URL:[Link] Significance:[4][7][8][9] Discusses recent advances in NIR probe design and clinical applications.

-

Inner-filter effect correction for fluorescence measurements. Source: Methods in Enzymology (1997) / HORIBA Technical Notes. URL:[Link] Significance: Standard protocol for correcting fluorescence data in high-concentration probe studies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioorthogonally activatable cyanine dye with torsion-induced disaggregation for in vivo tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Superbright Bioorthogonal Turn-on Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Bioorthogonal Labeling of Antibodies with Cyanine7 Tetrazine

Executive Summary & Scientific Rationale

This guide details the protocol for conjugating Cyanine7 (Cy7) to IgG antibodies using Inverse Electron-Demand Diels-Alder (IEDDA) click chemistry.[1] Unlike traditional NHS-ester dye labeling, which is random and often difficult to control, this two-step bioorthogonal approach offers superior specificity and kinetics (

The Mechanism

The workflow utilizes the reaction between a Trans-Cyclooctene (TCO) and a Tetrazine (Tz) .[1][2][3][4][5][6][7]

-

Activation: The antibody is first modified with a TCO-NHS ester (reacting with lysine amines).[1]

-

Conjugation: A Cyanine7-Tetrazine derivative reacts instantly with the TCO-Antibody.[1]

Why this approach?

-

Ultrafast Kinetics: The reaction is orders of magnitude faster than azide-alkyne (SPAAC) click chemistry.[1]

-

Near-Infrared (NIR) Precision: Cy7 (Ex/Em: ~750/773 nm) provides deep tissue penetration and low autofluorescence background.[1]

-

Modularity: Once the antibody is TCO-labeled, it can be split and labeled with different Tetrazine probes (e.g., PET tracers, different fluorophores) without re-optimizing the protein chemistry.[1]

Workflow Visualization

The following diagram illustrates the two-phase conjugation process.

Caption: Two-step labeling workflow. Phase 1 activates the antibody with TCO; Phase 2 covalently attaches the Cy7 fluorophore via tetrazine-TCO ligation.[1]

Materials & Reagents

Critical Reagents

| Reagent | Specification | Storage |

| Antibody | IgG (free of BSA, gelatin, or amine-buffers) | 4°C |

| TCO-PEG4-NHS Ester | Amine-reactive linker (e.g., Click Chem Tools, Jena Bioscience) | -20°C (Desiccated) |

| Cyanine7-Tetrazine | Methyltetrazine or H-Tetrazine derivative (Sulfo-Cy7 preferred for solubility) | -20°C (Dark) |

| DMSO or DMF | Anhydrous, high-purity grade | RT |

Buffers & Hardware[1][4][9]

-

Labeling Buffer: 100 mM Sodium Bicarbonate (

), pH 8.3.[1] -

Reaction Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.2–7.4.

-

Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Amicon® Ultra Centrifugal Filters.[1]

-

Spectrophotometer: NanoDrop or standard UV-Vis.[1]

Experimental Protocol

Phase 1: TCO Functionalization of Antibody

Objective: Attach the TCO "handle" to the antibody lysines.[1]

-

Buffer Exchange:

-

Prepare TCO Stock:

-

Conjugation Reaction:

-

Purification (Critical):

Phase 2: Click Labeling with Cy7-Tetrazine

Objective: Covalently attach the fluorophore to the TCO-Ab.[8]

-

Prepare Cy7-Tetrazine Stock:

-

Dissolve Cy7-Tetrazine in DMSO to 5 mM .

-

-

Click Reaction:

-

Add 2–4 molar equivalents of Cy7-Tetrazine relative to the Antibody concentration (assuming ~2-4 TCOs attached per Ab).

-

Alternative: If TCO loading is unknown, add 1.5 equivalents relative to the input TCO amount, or simply use a 10-fold molar excess over the antibody to ensure saturation.[1]

-

Incubate for 30 minutes at RT (protected from light).

-

Observation: Nitrogen gas (

) is a byproduct, but usually not visible in small volumes.[1]

-

-

Final Purification:

Quality Control: Calculating Degree of Labeling (DOL)

To validate the experiment, calculate how many Cy7 fluorophores are attached per antibody.

Constants for Cyanine7:

-

(Extinction Coeff.): ~210,000

- (Correction Factor): 0.04 (Correction for Cy7 absorbance at 280nm).[1]

-

: 210,000

Measurement:

Measure absorbance of the purified conjugate at 280 nm (

Formulas:

-

Corrected Protein Absorbance (

): -

Molar Concentration of Antibody (

): -

Degree of Labeling (DOL):

[1]

Target DOL: A DOL of 1.5 to 3.0 is optimal for in vivo imaging.[1] Higher DOL (>4) may cause self-quenching of Cy7 or alter antibody pharmacokinetics.[1]

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low DOL (< 0.5) | Hydrolysis of TCO-NHS | Use fresh anhydrous DMSO; ensure Labeling Buffer is pH > 8.0. |

| Precipitation | Cy7 hydrophobicity | Use Sulfo-Cy7-Tetrazine (water soluble); add PEG linkers; keep DMSO < 10%.[1][8][9] |

| High Background | Free dye remaining | Perform a second desalting step or use dialysis (10K MWCO).[1][8] |

| No Fluorescence | TCO Isomerization | TCO can isomerize to cis-cyclooctene (inactive) in the presence of thiols or light.[1][8] Store TCO-Ab at -20°C and avoid reducing agents (DTT/BME). |

References

-

Jena Bioscience. TCO-NHS Ester and Tetrazine Labeling Protocols.[1] Retrieved from [Link]

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008).[1] Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[3][8][10] Journal of the American Chemical Society.[1] Retrieved from [Link]

-

Devaraj, N. K., et al. (2009).[1][5] Fast and Sensitive Pre-Targeted Labeling of Cancer Cells through a Tetrazine/trans-Cyclooctene Cycloaddition.[1][2][5] Angewandte Chemie International Edition.[1][5] Retrieved from [Link][1]

Sources

- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI EUROPE N.V. [tcichemicals.com]

- 4. biorxiv.org [biorxiv.org]

- 5. interchim.fr [interchim.fr]

- 6. broadpharm.com [broadpharm.com]

- 7. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Jena Bioscience : Everon Life Sciences [everonlife.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Application Note: High-Fidelity Flow Cytometry Using Cyanine7 Tetrazine

Abstract

This technical guide details the application of Cyanine7 (Cy7) Tetrazine in flow cytometry, focusing on bioorthogonal chemistry via the Inverse Electron Demand Diels-Alder (IEDDA) reaction. Unlike conventional antibody-fluorophore conjugates, Cy7-Tetrazine enables modular, two-step labeling strategies that decouple target recognition from detection. This approach is critical for metabolic glycan engineering , pre-targeted antibody amplification , and multiplexing in the Near-Infrared (NIR) window . This document provides validated protocols, mechanistic workflows, and troubleshooting frameworks for researchers requiring high-sensitivity detection with minimal steric hindrance.

Technical Specifications & Mechanism

The Fluorophore: Cyanine7 (Small Molecule)

It is distinct from the tandem dye PE-Cy7. Cyanine7 is a polymethine dye with emission in the near-infrared region, allowing for deep spectral multiplexing by utilizing the >750 nm detector off the Red (633/640 nm) or NIR laser lines.

| Parameter | Value | Notes |

| Excitation Max | ~750 nm | Efficiently excited by 633 nm or 640 nm lasers. |

| Emission Max | ~773 nm | Requires 780/60 BP filter (or similar "APC-Cy7" channel). |

| Extinction Coeff. | ~200,000 M⁻¹cm⁻¹ | High molar absorptivity. |

| Solubility | DMSO/DMF (Stock) | Dilute into aqueous buffer for staining. |

| Molecular Weight | ~800–900 Da | Significantly smaller than antibodies (~150 kDa) or PE (~240 kDa). |

The Chemistry: IEDDA (Tetrazine + TCO)

The core mechanism relies on the reaction between a Tetrazine (on the Cy7 dye) and a Trans-Cyclooctene (TCO) handle (on the target).

-

Reaction Type: Inverse Electron Demand Diels-Alder (IEDDA).[1][2]

-

Kinetics:

(Orders of magnitude faster than Azide-Alkyne click chemistry). -

Bioorthogonality: Inert to native biological functional groups (amines, thiols).

Figure 1: Mechanism of the IEDDA reaction. The rapid release of nitrogen gas drives the reaction forward, making it irreversible and highly specific.

Application I: Metabolic Labeling of Cell Surface Glycans

Rationale: Traditional antibodies cannot bind directly to small sugars. Metabolic engineering incorporates a TCO-modified sugar analog (e.g., TCO-Sialic Acid) into the glycocalyx, which is then chemically tagged with Cy7-Tetrazine.

Protocol A: Metabolic Incorporation & Staining

Reagents:

-

Ac4ManNTCO (N-TCO-acetyl-D-mannosamine) - Precursor for Sialic Acid.

-

Cy7-Tetrazine (Methyltetrazine preferred for stability).

-

Flow Cytometry Staining Buffer (PBS + 1% BSA + 0.02% NaN3).

Step-by-Step Methodology:

-

Seeding: Seed cells (e.g., Jurkat, HEK293) at

cells/mL in complete media. -

Metabolic Pulse:

-

Add Ac4ManNTCO to the media at a final concentration of 50–100 µM .

-

Control: Add DMSO vehicle to a separate control well.

-

Incubate for 24–72 hours at 37°C / 5% CO₂ (Time depends on glycan turnover rate).

-

-

Harvest & Wash:

-

Pellet cells (300 x g, 5 min).

-

Wash 2x with cold PBS to remove free unincorporated sugar.

-

-

Click Reaction (Staining):

-

Resuspend cells in Staining Buffer containing 1–5 µM Cy7-Tetrazine .

-

Note: Do not exceed 10 µM as hydrophobic background increases.

-

Incubate for 20–30 minutes at Room Temperature (RT) or 4°C.

-

-

Quench & Wash (Critical):

-

Wash cells 3x with Staining Buffer (volume > 10x staining volume).

-

Optional: If background is high, perform a "chase" wash with 100 µM free TCO-lysine to quench unreacted tetrazine, though usually washing is sufficient.

-

-

Analysis: Acquire data on a flow cytometer using the Red Laser (633/640 nm) and APC-Cy7 filter set (780/60 nm).

Application II: Pre-Targeted Antibody Amplification

Rationale: Direct conjugation of bulky fluorophores (like PE or APC) to antibodies can impair binding affinity or tissue penetration. In "Pre-targeting," a small TCO tag is conjugated to the antibody. The antibody binds the target first, followed by the small Cy7-Tetrazine molecule. This reduces steric hindrance and improves signal-to-noise.

Figure 2: Two-step pre-targeting workflow. The small size of Cy7-Tetrazine allows it to saturate TCO sites on the antibody that might be sterically inaccessible to larger secondary antibodies.

Protocol B: Pre-Targeting Staining

Reagents:

-

Primary Antibody conjugated with TCO (TCO-NHS Ester used for conjugation).

-

Cy7-Tetrazine.[3]

Step-by-Step Methodology:

-

Primary Incubation:

-

Incubate cells with TCO-Antibody (e.g., 1–5 µg/mL) for 30 mins at 4°C.

-

-

Wash:

-

Wash 2x with PBS/BSA to remove unbound antibody. Crucial Step: Unbound TCO-Ab will react with the dye in solution, depleting the reagent and increasing background.

-

-

Click Detection:

-

Add Cy7-Tetrazine (0.5 – 1 µM) in Staining Buffer.

-

Incubate for 10–15 minutes at RT.

-

-

Final Wash:

-

Wash 2x with Staining Buffer.

-

-

Multiplexing:

-

This step can be combined with other direct fluorophore-antibody conjugates (e.g., FITC-CD4, PE-CD8) after the click reaction, or concurrently if no cross-reactivity exists.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background | Hydrophobic sticking of Cy7. | Titrate Cy7-Tetrazine down (try 0.1–0.5 µM). Add 0.1% Tween-20 to wash buffer if cells are fixed. |

| No Signal | TCO degradation. | TCO is sensitive to isomerization by copper or thiols. Ensure TCO-reagents are stored at -20°C and avoid prolonged exposure to serum before labeling. |

| Spectral Spillover | Overlap with APC. | Cy7 emits >770 nm, but broad excitation can bleed into APC (660/20). Use strict compensation controls (Single Stain: Cy7-Tetrazine only). |

| Cell Toxicity | DMSO concentration. | Ensure final DMSO concentration in the "feed" step (Metabolic) is <0.1%. |

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society, 130(41), 13518-13519. Link

-

Devaraj, N. K., Upadhyay, R., Haun, J. B., Hilderbrand, S. A., & Weissleder, R. (2009). Fast and versatile bioconjugation of proteins with toxic-free cyclooctyne-based probes. Angewandte Chemie International Edition, 48(38), 7013-7016. Link

-

Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Finding the right (bioorthogonal) chemistry. ACS Chemical Biology, 9(3), 592-605. Link

-

Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie, 49(19), 3375-3378. Link

-

Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans. Accounts of Chemical Research, 42(6), 788-797. Link

Sources

- 1. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. interchim.fr [interchim.fr]

- 4. lumiprobe.com [lumiprobe.com]

Application Note: High-Contrast In Vivo Imaging Using a Pre-targeted Cyanine7-Tetrazine Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Barriers of Conventional Antibody Imaging

Monoclonal antibodies (mAbs) are powerful tools for targeted imaging and therapy due to their exquisite specificity. However, when directly labeled with imaging agents, their large size and slow pharmacokinetics lead to prolonged circulation times. This results in high background signals, low initial tumor-to-background ratios (TBRs), and necessitates the use of long-lived radionuclides for nuclear imaging, which can increase the radiation burden on healthy tissues.[1][2][3]

Pre-targeted imaging elegantly circumvents these limitations by decoupling the tumor-targeting event from the delivery of the imaging payload.[4][5] This two-step strategy first involves the administration of a modified, unlabeled antibody that recognizes the target antigen.[6][7] After this antibody has accumulated at the target site and cleared from systemic circulation, a small, fast-clearing imaging agent is administered.[8] This agent rapidly finds and reacts with the pre-localized antibody, enabling high-contrast imaging within hours instead of days.[6]

This guide details a pre-targeted strategy based on the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) "click" reaction between a trans-cyclooctene (TCO)-modified antibody and a Cyanine7 (Cy7)-bearing tetrazine probe.[1][9] This combination offers exceptionally fast and specific in vivo ligation, while the near-infrared (NIR) properties of Cy7 allow for deep tissue penetration and sensitive optical imaging.[10][11]

The Scientific Principle: The Tetrazine-TCO Bioorthogonal Reaction

The foundation of this pre-targeting system is the IEDDA reaction, a bioorthogonal cycloaddition between an electron-poor tetrazine (Tz) and a strained, electron-rich dienophile, trans-cyclooctene (TCO).[12]

Causality Behind the Choice: This reaction is ideal for in vivo applications for several key reasons:

-

Exceptional Kinetics: With second-order rate constants reported as high as 10³ to 10⁶ M⁻¹s⁻¹, the reaction is extremely fast, even at the low nanomolar concentrations of reagents found in a biological system.[13][14][15] This ensures that the Cy7-tetrazine rapidly "clicks" to the TCO-antibody at the target site before being cleared from the body.

-

Superb Bioorthogonality: The Tz and TCO moieties are mutually reactive and do not participate in side reactions with endogenous functional groups like amines or thiols present in biological systems.[13][16]

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (pH, temperature) without the need for a cytotoxic catalyst and produces only nitrogen gas (N₂) as a stable byproduct.[13]

Figure 1: The inverse-electron-demand Diels-Alder (IEDDA) reaction.

Comprehensive Experimental Workflow

The pre-targeted imaging strategy is a multi-step process. This section provides a logical workflow, from initial antibody modification to final in vivo imaging and analysis.

Figure 2: The complete pre-targeted imaging workflow.

Protocol 1: Preparation and Characterization of TCO-Antibody Conjugate

Rationale: Covalently attaching TCO moieties to the antibody creates the "docking site" for the Cy7-tetrazine. The most common method utilizes an N-hydroxysuccinimide (NHS) ester of TCO, which reacts with primary amines on lysine residues of the antibody. Controlling the molar ratio of TCO-NHS to antibody is critical to achieve a sufficient degree of labeling (DOL) without compromising the antibody's antigen-binding affinity.

Materials:

-

Monoclonal antibody (mAb) of interest (e.g., at 1-5 mg/mL)

-

TCO-PEG-NHS Ester (dissolved in anhydrous DMSO to 10 mM)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5

-

Purification: Spin desalting columns (e.g., Zeba™, 7K MWCO)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Buffer Exchange: Ensure the antibody is in an amine-free buffer (like PBS) at a pH of 8.0-8.5. The slightly basic pH deprotonates lysine residues, enhancing their nucleophilicity for efficient reaction.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS Ester in anhydrous DMSO. NHS esters are moisture-sensitive.

-

Conjugation Reaction:

-

Add the desired molar excess of TCO-PEG-NHS Ester to the antibody solution. A typical starting point is a 10- to 20-fold molar excess.[13]

-

Example Calculation: For 1 mg of a 150 kDa antibody (6.67 nmol), a 10-fold excess requires 66.7 nmol of TCO-NHS. From a 10 mM stock, this is 6.67 µL.

-

Gently mix and incubate for 60 minutes at room temperature.[13]

-

-

Purification:

-

Remove unreacted TCO-NHS ester immediately following incubation using a spin desalting column equilibrated with PBS (pH 7.4). Follow the manufacturer's protocol. This step is crucial to prevent residual NHS ester from reacting with other molecules in subsequent steps.

-

-

Characterization:

-

Protein Concentration: Measure the absorbance of the purified conjugate at 280 nm (A280) using a spectrophotometer.

-

Degree of Labeling (DOL): The DOL can be estimated if the TCO derivative has a distinct absorbance, or more accurately determined using mass spectrometry (LC-MS). A typical DOL is 2-6 TCOs per antibody.

-

| Parameter | Recommendation | Rationale |

| Reaction Buffer | Amine-free (e.g., PBS), pH 8.0-8.5 | Prevents buffer from competing with the reaction and optimizes amine reactivity. |

| TCO-NHS:Ab Molar Ratio | 5:1 to 20:1 | Balances efficient labeling with the risk of antibody inactivation. Must be optimized for each antibody. |

| Reaction Time | 60 minutes at Room Temperature | Sufficient for near-complete reaction without significant antibody degradation.[17] |

| Purification Method | Spin Desalting Column | Rapid and efficient removal of small, unreacted molecules. |

Protocol 2: In Vivo Pre-targeting and Imaging

Rationale: This phase involves two injections. The first injection delivers the TCO-mAb, which requires a prolonged incubation or "clearance" period (24-72 hours). This allows the large antibody conjugate to bind to its target and, critically, for the unbound excess to be cleared from the bloodstream.[1][18] Injecting the small Cy7-tetrazine probe after this clearance phase ensures it primarily encounters TCO moieties at the target site, leading to a high signal-to-noise ratio.[19]

Animal Models:

-

Animal studies should be conducted under approved institutional guidelines (e.g., IACUC).

-

Tumor-bearing mice (e.g., subcutaneous xenografts) are commonly used.[20]

Procedure:

-

TCO-Antibody Administration (Time = 0):

-

Administer the purified TCO-mAb conjugate via intravenous (tail vein) injection.

-

The typical dose ranges from 50-150 µg per mouse, but should be optimized based on the antibody's affinity and target expression.

-

-

Clearance Phase (Time = 0 to 48h):

-

House the animals normally for 24 to 72 hours. The optimal duration depends on the specific antibody's pharmacokinetic profile. A 48-hour interval is a common starting point for IgG antibodies.[3]

-

-

Cy7-Tetrazine Administration (Time = 48h):

-

Administer the Cy7-tetrazine probe, typically via intravenous injection.

-

A molar excess of Cy7-tetrazine relative to the estimated amount of antibody at the tumor site is recommended to ensure complete reaction. A typical dose is 5-20 nmol per mouse.

-

-

In Vivo NIR Fluorescence Imaging (Time = 49h onwards):

-

Anesthetize the mice (e.g., with 2% isoflurane).

-

Place the animal in a preclinical in vivo imaging system (e.g., IVIS Spectrum).[20]

-

Acquire images at various time points (e.g., 1h, 4h, 8h, and 24h) after Cy7-tetrazine injection to determine the point of maximum tumor contrast.

-

After the final imaging session, animals can be euthanized for ex vivo organ biodistribution analysis to confirm signal localization.

-

| Parameter | Typical Range | Rationale |

| TCO-mAb Dose | 50 - 150 µ g/mouse | Sufficient to saturate target sites without causing adverse effects. |

| Pre-targeting Interval | 24 - 72 hours | Allows for optimal clearance of unbound antibody, which is essential for low background.[1][3] |

| Cy7-Tetrazine Dose | 5 - 20 nmol/mouse | Ensures rapid and complete ligation with the pre-targeted TCO-mAbs. |

| Cy7 Excitation/Emission | ~740 nm / ~790 nm | Utilizes the NIR window for reduced tissue autofluorescence and deep tissue penetration.[11] |

Data Analysis and Validation

Trustworthiness through Controls: A robust experiment requires proper controls to validate the specificity of the signal.

-

Blocking Control: Co-inject a large excess of unlabeled, unmodified antibody along with the TCO-mAb. This should block target binding and result in a significantly lower tumor signal.

-

No-TCO Control: Inject an unmodified antibody followed by Cy7-tetrazine. This demonstrates that the tetrazine does not accumulate non-specifically at the tumor.

-

Tetrazine-Only Control: Inject only Cy7-tetrazine to assess its intrinsic biodistribution and clearance.[21]

Quantitative Analysis:

-

Using the imaging system's software, draw Regions of Interest (ROIs) over the tumor and a non-target background area (e.g., contralateral muscle).

-

Measure the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) in each ROI.

-

Calculate the Tumor-to-Background Ratio (TBR) :

-

TBR = (Average Radiant Efficiency of Tumor ROI) / (Average Radiant Efficiency of Background ROI) A high TBR is indicative of successful and specific targeting.

-

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Tumor Signal | 1. Inefficient TCO conjugation (low DOL).2. Loss of antibody affinity post-conjugation.3. Insufficient TCO-mAb dose.4. Rapid clearance of TCO-mAb before localization. | 1. Optimize conjugation reaction (increase molar ratio, check pH).2. Perform an in vitro binding assay (ELISA) to confirm affinity.3. Perform a dose-escalation study.4. Characterize the pharmacokinetics of your specific conjugate. |

| High Background Signal | 1. Insufficient clearance time for unbound TCO-mAb.2. Non-specific uptake of the TCO-mAb.3. Non-specific binding of the Cy7-tetrazine probe. | 1. Increase the pre-targeting interval (e.g., from 48h to 72h).2. Run control with an isotype-matched, irrelevant TCO-mAb.3. Analyze the biodistribution of Cy7-tetrazine alone. Consider probes with different linkers. |

| No Signal Increase Over Time | 1. Very rapid clearance of Cy7-tetrazine.2. Complete ligation occurred before the first imaging point. | 1. Image at earlier time points (e.g., 15, 30, 60 minutes post-injection).2. Confirm the reactivity of your reagents with an in vitro assay. |

References

- Benchchem. (n.d.). Application Notes and Protocols for Pre-targeted Imaging: A Detailed Experimental Workflow.

- BroadPharm. (2022). Tetrazine-TCO Ligation Protocol.

- Lumiprobe. (n.d.). Cyanine7 NHS ester.

- Goldenberg, D. M., et al. (2012). Pretargeted Molecular Imaging and Radioimmunotherapy. Theranostics.

- Tirand, L., et al. (2021). Current Landscape in Clinical Pretargeted Radioimmunoimaging and Therapy. Journal of Nuclear Medicine.

- Zhang, Y., et al. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry.

- Zeglis, B. M., et al. (2017). Pretargeted Imaging and Therapy. Journal of Nuclear Medicine.

- Thermo Fisher Scientific. (n.d.). PE-Cyanine7 Dye.

- Alfa Chemistry. (n.d.). Cyanine Dyes for Mouse In Vivo Imaging: Experimental Steps and Methods.

- Cheal, S. M., et al. (2016). Pretargeting: A Path Forward for Radioimmunotherapy. Journal of Nuclear Medicine.

- van de Watering, F. C., et al. (2014). Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry. Frontiers in Medicine.

- Bodet-Milin, C., et al. (2013). A pretargeting system for tumor PET imaging and radioimmunotherapy. Frontiers in Medicine.

- Herth, M. M., et al. (2023). Evaluation of Tetrazine Tracers for Pretargeted Imaging within the Central Nervous System. ACS Chemical Neuroscience.

- Tinianov, B. D., et al. (2016). Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging.

- Champions Oncology. (n.d.). Preclinical In Vivo Imaging.

- Stäb, D., et al. (2015). An optimization framework to maximize signal-to-noise ratio in simultaneous multi-slice body imaging. Magnetic Resonance in Medicine.

- Blackman, M. L., et al. (2010). Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes. Journal of the American Chemical Society.

- Chen, Y. (2014). Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. eScholarship, University of California.

- Li, J., et al. (2024). A Bioorthogonal TCO–Tetrazine-Based Pretargeted PET/NIRF Platform Enabling High-Contrast Tumor Imaging. Pharmaceutics.

- Walsh, R., & Waters, J. (2023). Optimizing Signal to Noise Ratio. YouTube.

- Turku PET Centre. (2015). Pretargeted PET imaging.

- ResearchGate. (n.d.). IVIS imaging of biodistribution of Cyanine 7-labelled CDNs, exosomes....

- Zeglis, B. M., et al. (2013). A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry. Journal of Nuclear Medicine.

- Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive.

- ResearchGate. (2024). Tetrazine–trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pretargeting: A Path Forward for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pretargeted Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TPC - Pretargeted PET imaging [turkupetcentre.net]

- 6. Pretargeted Molecular Imaging and Radioimmunotherapy [thno.org]

- 7. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A pretargeting system for tumor PET imaging and radioimmunotherapy [frontiersin.org]

- 9. Evaluation of Tetrazine Tracers for Pretargeted Imaging within the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. escholarship.org [escholarship.org]

- 17. interchim.fr [interchim.fr]

- 18. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]

- 19. m.youtube.com [m.youtube.com]

- 20. championsoncology.com [championsoncology.com]

- 21. researchgate.net [researchgate.net]

Troubleshooting & Optimization

How to reduce background fluorescence with Cyanine7 tetrazine

Technical Support Center: Cyanine7-Tetrazine Labeling

Welcome to the technical support center for Cyanine7 (Cy7) tetrazine applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve high-quality, reproducible results in your bioorthogonal labeling experiments.

Understanding the Core Principles: The Power of Fluorogenicity

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), is a cornerstone of modern bioorthogonal chemistry. A key advantage of using fluorophore-tetrazine conjugates, like Cy7-tetrazine, is their fluorogenic nature. The tetrazine moiety acts as a quencher, suppressing the fluorescence of the nearby Cy7 dye.[1][2] Upon reaction with a TCO-modified target, this quenching effect is eliminated, leading to a significant increase in the fluorescent signal.[2][3] This "turn-on" mechanism is instrumental in achieving a high signal-to-noise ratio by minimizing the background from unreacted probes.[1][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

High Background Fluorescence

Q1: I'm observing high, diffuse background fluorescence across my entire sample in my in vitro cell imaging experiment. What are the likely causes and how can I fix this?

High background fluorescence is a common issue that can obscure your specific signal. The primary culprits are typically related to non-specific binding of the Cy7-tetrazine probe or issues with your experimental workflow. Let's break down the potential causes and solutions.

Potential Cause 1: Excessive Cy7-Tetrazine Concentration

Using too much of the fluorescent probe is a frequent cause of high background.[5] Even with a fluorogenic probe, a high concentration of unreacted Cy7-tetrazine can lead to a noticeable increase in background fluorescence.

Solution: Titrate Your Cy7-Tetrazine Probe

It is crucial to determine the optimal concentration of your Cy7-tetrazine probe for your specific application. This is achieved through a systematic titration experiment.

Experimental Protocol: Cy7-Tetrazine Titration

-

Prepare a Dilution Series: Create a range of Cy7-tetrazine concentrations in your reaction buffer (e.g., 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 10 µM).

-

Labeling: Incubate your TCO-modified samples with each concentration for a fixed period (e.g., 30-60 minutes) at room temperature.

-

Washing: Adhere to a consistent and thorough washing protocol for all samples.

-

Imaging: Acquire images using identical parameters (e.g., laser power, exposure time, gain) for all conditions.

-

Analysis: Quantify the signal intensity at your region of interest and in a background region. Plot the signal-to-noise ratio against the probe concentration to identify the optimal concentration that provides a strong signal with minimal background.

Potential Cause 2: Inadequate Blocking and Washing

Insufficient blocking of non-specific binding sites on your cells or tissue and inadequate washing to remove unbound probe are major contributors to high background.[6][7]

Solution: Optimize Your Blocking and Washing Steps

Blocking:

-

Choice of Blocking Agent: The choice of blocking agent is critical. Common options include Bovine Serum Albumin (BSA), normal serum from the species of your secondary antibody (if applicable), and fish gelatin.[8] For applications sensitive to protein-based blockers, synthetic options like polyvinylpyrrolidone (PVP) can be considered.[8]

-

Incubation Time: Ensure a sufficient blocking incubation time, typically at least 1 hour at room temperature.[9]

Washing:

-

Thoroughness: Do not underestimate the importance of thorough washing.[2] Perform at least three washes with your wash buffer after the Cy7-tetrazine incubation.

-

Detergent: Including a mild detergent like Tween-20 (0.05-0.1%) in your wash buffer can help to reduce non-specific hydrophobic interactions.[10]

Table 1: Comparison of Common Blocking Agents

| Blocking Agent | Concentration | Advantages | Disadvantages |

| Bovine Serum Albumin (BSA) | 1-5% in PBS | Readily available, generally effective. | Can sometimes cross-react with certain antibodies. |

| Normal Serum | 5-10% in PBS | Highly effective at reducing non-specific antibody binding. | Must be from the same species as the secondary antibody to avoid cross-reactivity. |

| Fish Gelatin | 0.1-0.5% in PBS | Good alternative to BSA and serum, especially for avoiding cross-reactivity with mammalian proteins. | Can be less effective than BSA or serum in some cases.[8] |

| Polyvinylpyrrolidone (PVP) | 1% in PBS | Protein-free, good for applications where protein blockers are undesirable. | May require more optimization.[8] |

Potential Cause 3: Suboptimal Degree of Labeling (DOL) of TCO-Antibody

A very high degree of labeling (DOL) of your antibody with TCO can lead to increased non-specific binding due to altered physicochemical properties of the antibody.[11]

Solution: Optimize and Characterize Your TCO-Antibody Conjugate

It is essential to control the DOL of your TCO-antibody and aim for an optimal range, typically between 2 and 8 TCO molecules per antibody.

Experimental Protocol: Optimizing TCO-Antibody DOL

-

Vary Molar Ratios: During the conjugation of your TCO-NHS ester to the antibody, set up reactions with varying molar ratios of TCO-NHS to antibody (e.g., 5:1, 10:1, 20:1).

-

Purification: After the reaction, purify the conjugated antibody using a desalting column to remove unreacted TCO-NHS.[12]

-

Measure DOL: Determine the DOL for each conjugation ratio using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and the absorbance maximum of the TCO molecule (if it has a chromophore). Alternatively, MALDI-TOF mass spectrometry can provide a more precise measurement.

-

Functional Testing: Test each of the TCO-antibody conjugates with varying DOLs in your imaging experiment to identify the conjugate that provides the best balance of specific signal and low background.

Troubleshooting Flowchart

The following flowchart provides a systematic approach to diagnosing and resolving high background fluorescence issues.

Caption: Troubleshooting flowchart for high background fluorescence.

Frequently Asked Questions (FAQs)

Q2: What are the optimal storage conditions for Cy7-tetrazine?

To maintain the reactivity and fluorescence properties of your Cy7-tetrazine, it should be stored at -20°C or colder, protected from light and moisture. For long-term storage, desiccated conditions are recommended. Once reconstituted in a solvent like DMSO, it is advisable to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[13]

Q3: How does the choice of tetrazine isomer (e.g., methyl-tetrazine vs. H-tetrazine) affect background fluorescence?

The structure of the tetrazine can influence both the reaction kinetics and the stability of the probe, which in turn can impact background fluorescence. H-tetrazine generally exhibits faster reaction kinetics compared to methyl-tetrazine (Me-Tet).[14] However, this increased reactivity can also make it less stable and more susceptible to degradation, which could potentially contribute to background signal.[14] Me-Tet, while having slightly slower kinetics, is often more stable, which can be advantageous for reducing background in some applications. The choice between the two often depends on the specific experimental requirements, such as the need for very rapid labeling versus long-term stability.

Q4: Can I perform "no-wash" imaging with Cy7-tetrazine?

The fluorogenic nature of Cy7-tetrazine makes it well-suited for no-wash imaging protocols, as the fluorescence of the unreacted probe is significantly quenched.[15] This is particularly beneficial for live-cell imaging where washing steps can be disruptive. However, the success of no-wash imaging is highly dependent on using the optimal, low concentration of the probe to maintain a high signal-to-background ratio.[4]

Q5: What are the best negative controls for my Cy7-tetrazine labeling experiment?

To ensure the specificity of your labeling, several negative controls are essential:

-

No TCO Control: Label cells or tissue that have not been modified with TCO with your Cy7-tetrazine probe. This will reveal any non-specific binding of the probe to the biological sample.

-

No Cy7-Tetrazine Control: Image your TCO-modified sample without adding the Cy7-tetrazine probe to assess the level of autofluorescence.

-

Blocking Peptide/Protein Control (if applicable): If you are targeting a specific receptor with a TCO-modified ligand, pre-incubate your sample with an excess of the unlabeled ligand to block the specific binding sites before adding the TCO-modified ligand and then the Cy7-tetrazine.

Experimental Workflow Visualization